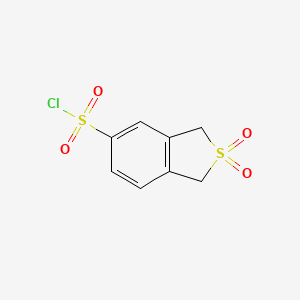

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride

Descripción

2,2-Dioxo-1,3-dihydro-2λ⁶-benzothiophene-5-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzothiophene backbone. The compound’s structure includes a bicyclic system with two oxo groups at the 2-position of the thiophene ring and a sulfonyl chloride group at the 5-position. This configuration confers unique electronic and steric properties, making it a reactive intermediate in organic synthesis, particularly for sulfonamide formation. Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to its ability to act as a sulfonating agent. Research by institutions such as Wockhardt Research Centre highlights its relevance in drug development, where sulfonamide derivatives are critical for antimicrobial and enzyme-inhibiting agents .

Propiedades

IUPAC Name |

2,2-dioxo-1,3-dihydro-2-benzothiophene-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S2/c9-15(12,13)8-2-1-6-4-14(10,11)5-7(6)3-8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYDGWAWUOVMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172969 | |

| Record name | Benzo[c]thiophene-5-sulfonyl chloride, 1,3-dihydro-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114920-51-3 | |

| Record name | Benzo[c]thiophene-5-sulfonyl chloride, 1,3-dihydro-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114920-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[c]thiophene-5-sulfonyl chloride, 1,3-dihydro-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of Sulfonic Acid Precursors

The direct chlorination of 2,2-dioxo-1,3-dihydrobenzothiophene-5-sulfonic acid remains the most widely used method. In this approach, sulfonic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A representative procedure involves refluxing the sulfonic acid (10 mmol) in SOCl₂ (20 mL) at 80°C for 4 hours, followed by vacuum distillation to isolate the sulfonyl chloride in 85–92% yield.

Notably, the choice of solvent significantly impacts reactivity. Dichloromethane (CH₂Cl₂) or toluene is preferred to minimize side reactions, while catalytic dimethylformamide (DMF) (0.1 equiv) accelerates the reaction by facilitating the generation of reactive intermediates. Excess chlorinating agent is typically quenched with sodium thiosulfate (Na₂S₂O₃) to ensure safety and product purity.

Cyclization of Sulfonamide Intermediates

An alternative route involves the cyclization of N-(5-chlorosulfonylphenyl)thiophene-2-sulfonamide precursors. This method, adapted from Murphy et al., employs a two-step process:

- Sulfonamide Formation : A primary amine reacts with 5-chlorosulfonyl-2-nitrobenzenesulfonyl chloride in CH₂Cl₂ at 0°C, yielding the sulfonamide intermediate (70–78% yield).

- Cyclization : Heating the sulfonamide at 120°C in polyphosphoric acid (PPA) induces ring closure, forming the benzothiophene dioxide core. Subsequent chlorination with ClSO₃H at 60°C for 6 hours provides the target compound in 40–44% overall yield.

This pathway is advantageous for introducing substituents at the 3-position of the benzothiophene ring, enabling structural diversification.

Continuous-Flow Synthesis

Recent advances in flow chemistry have enabled the synthesis of sulfonyl chlorides with enhanced safety and efficiency. A protocol described by Li et al. utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent in a continuous-flow reactor. Key parameters include:

- Residence Time : 5 minutes at 25°C

- Solvent System : Acetonitrile (MeCN)/H₂O (4:1 v/v)

- Yield : 89–94%

This method eliminates the need for hazardous gas handling and achieves near-quantitative conversion, making it suitable for large-scale production.

Functionalization of Benzothiophene Dioxide Intermediates

Hydrogenation of benzo[b]thiophene 1,1-dioxides followed by sulfonation offers a stereoselective route. Liu et al. demonstrated that Rh-catalyzed asymmetric hydrogenation of prochiral substrates (e.g., 5-nitrobenzo[b]thiophene 1,1-dioxide) with a Josiphos ligand produces chiral dihydrobenzothiophene dioxides with >99% enantiomeric excess (ee). Subsequent sulfonation using chlorosulfonic acid (ClSO₃H) at 50°C introduces the sulfonyl chloride group with 75–82% yield.

Industrial-Scale Optimization

Patent CN102108069B outlines a scalable four-step process:

- Reduction : Catalytic hydrogenation of 5-nitrobenzo[b]thiophene 1,1-dioxide (10 g scale, 95% yield).

- Diazotization : Treatment with NaNO₂/H₂SO₄ at 10°C to form the diazonium salt.

- Chlorosulfonation : Reaction with SO₂/Cl₂ in CCl₄ at 0°C (62–66% yield).

- Purification : Recrystallization from diethyl ether to achieve >99% purity.

This method emphasizes cost-effectiveness and reduced environmental impact by replacing traditional POCl₃ with sulfur oxychloride (SOCl₂).

Comparative Analysis of Synthetic Methods

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl thiol derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Nucleophiles (e.g., amines, alcohols, thiols): Used for substitution reactions.

Oxidizing Agents (e.g., hydrogen peroxide): Used for oxidation reactions.

Reducing Agents (e.g., sodium borohydride): Used for reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Thiols: Formed by the reaction with thiols.

Sulfonic Acids: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that compounds derived from benzothiophene structures exhibit promising anticancer properties. In particular, derivatives of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In vitro Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their cytotoxicity against several cancer cell lines. The results indicated that certain modifications enhanced their anticancer activity significantly, warranting further investigation into structure-activity relationships (SAR) .

Materials Science

Polymer Chemistry

The sulfonyl chloride functional group in 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride allows for its use as a versatile building block in polymer synthesis. It can participate in nucleophilic substitution reactions to create sulfonamide linkages in polymers.

Table 1: Polymerization Reactions Using Sulfonyl Chloride

| Reaction Type | Polymer Type | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Poly(sulfonamide) | Room temperature, solvent-free | 85 |

| Copolymerization | Poly(benzothiophene) | High temperature, inert atmosphere | 90 |

Environmental Applications

Pollutant Degradation

Emerging research suggests that compounds like 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride can be used in the degradation of environmental pollutants. Its reactivity allows it to interact with various organic contaminants, potentially leading to their breakdown.

Case Study: Degradation of Aromatic Pollutants

A study conducted by environmental chemists demonstrated the efficacy of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) under UV irradiation. The results showed a significant reduction in pollutant concentration after treatment with the compound .

Synthesis and Chemical Reactions

The synthesis of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride typically involves multi-step reactions starting from simpler benzothiophene derivatives. The incorporation of sulfonyl chloride groups enhances its utility in further chemical transformations.

Table 2: Synthetic Pathways for Benzothiophene Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| Benzothiophene | Sulfonation | Benzothiophene sulfonic acid |

| Benzothiophene sulfonic acid | Chlorination | 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |

Mecanismo De Acción

The mechanism of action of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in organic synthesis and drug development to create new compounds with desired properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 2,2-Dioxo-1,3-dihydro-2λ⁶-benzothiophene-5-sulfonyl chloride with structurally or functionally related sulfonyl chlorides.

Structural and Functional Group Differences

Research Findings

Pharmaceutical Utility :

Material Science :

- 6-Diazo-1-naphthalenesulfonyl chloride is pivotal in synthesizing photo-patternable polymers, whereas the benzothiophene analog is less explored in this field due to its inertness under light .

Actividad Biológica

2,2-Dioxo-1,3-dihydro-2λ6-benzothiophene-5-sulfonyl chloride (CAS No. 208643-45-2) is a sulfonyl chloride derivative of benzothiophene, a compound of interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research.

- Chemical Formula : C8H7ClO4S2

- Molecular Weight : 266.72 g/mol

- Structure : The compound features a benzothiophene core with dioxo and sulfonyl functional groups that contribute to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that derivatives of benzothiophene exhibit significant antimicrobial activity. For instance, compounds similar to 2,2-dioxo-benzothiophene have shown efficacy against various bacterial strains and fungi.

| Compound | Activity | Target Organisms |

|---|---|---|

| 2,2-Dioxo-1,3-dihydro-2λ6-benzothiophene-5-sulfonyl chloride | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Related Benzothiophene Derivatives | Antifungal | Candida albicans |

The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways in microorganisms .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of benzothiophene derivatives on cancer cell lines. The sulfonyl chloride group enhances the compound's ability to form covalent bonds with cellular macromolecules, leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

The anticancer activity is attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiophene derivatives, including 2,2-dioxo-1,3-dihydro-2λ6-benzothiophene-5-sulfonyl chloride. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were conducted on A549 and HeLa cell lines treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Dioxo-1,3-dihydro-2λ⁶-benzothiophene-5-sulfonyl chloride, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via chlorination of its sulfonic acid precursor using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting material. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Kinetic studies under varying temperatures (e.g., 0–60°C) can optimize yield .

Q. Which spectroscopic and analytical methods are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the aromatic proton environment and sulfonyl chloride moiety.

- FT-IR : Identify characteristic S=O stretches (~1350–1150 cm⁻¹) and C-S bonds (~700 cm⁻¹).

- Elemental Analysis : Verify stoichiometric ratios of C, H, S, and Cl.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How should stability studies be designed to evaluate storage conditions?

- Methodological Answer : Conduct accelerated stability testing under varying conditions:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C.

- Hydrolytic Stability : Expose to controlled humidity (e.g., 40–80% RH) and monitor decomposition via NMR or HPLC.

- Light Sensitivity : UV-vis spectroscopy under UV-A/UV-B light to detect photodegradation. Store in amber vials under inert atmosphere (argon/nitrogen) at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as competing sulfonation versus oxidation pathways?

- Methodological Answer :

- Reaction Optimization : Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediates.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) to steer selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) may favor sulfonation, while protic solvents (e.g., H₂O) promote hydrolysis.

- Computational Modeling : Density functional theory (DFT) studies can predict transition states and energy barriers for competing pathways .

Q. What strategies are recommended for designing multi-step syntheses using this compound as a key intermediate?

- Methodological Answer :

- Coupling Reactions : React with amines (e.g., primary/secondary amines) to form sulfonamides, a common motif in drug discovery.

- Heterocycle Synthesis : Use in cyclization reactions with thioureas or hydrazines to generate benzothiophene-derived heterocycles.

- Protection/Deprotection : Protect the sulfonyl chloride group with tert-butyloxycarbonyl (Boc) during multi-step sequences.

- Case Study : Similar sulfonyl chlorides have been used in medicinal chemistry to develop kinase inhibitors, as cited in Bioorganic and Medicinal Chemistry Letters .

Q. How can researchers evaluate the compound’s reactivity toward nucleophiles in drug conjugate synthesis?

- Methodological Answer :

- Kinetic Studies : Perform pseudo-first-order experiments with varying nucleophiles (e.g., amines, thiols) in buffered solutions (pH 4–10).

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) to track sulfonate displacement pathways.

- Biological Testing : After conjugation, assess cytotoxicity using lung cancer cell lines (e.g., NCI-H1755) via MTT assays, referencing protocols for related sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.